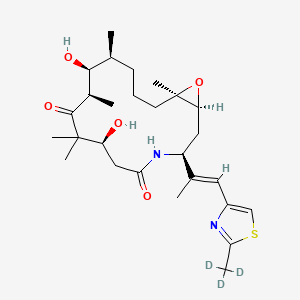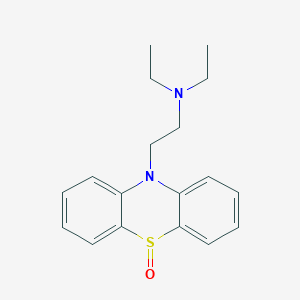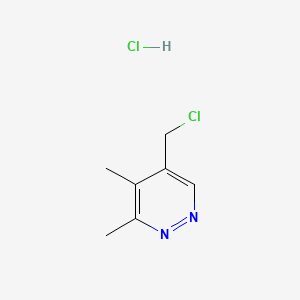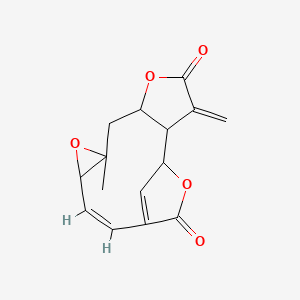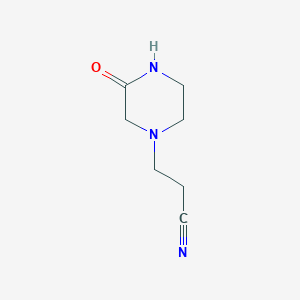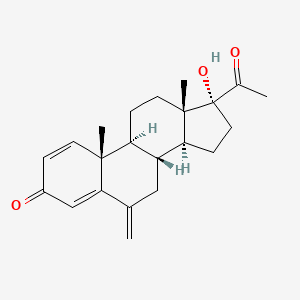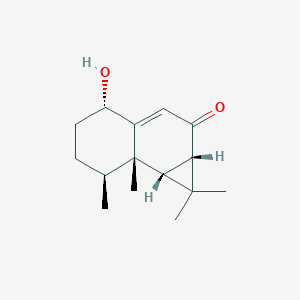
axinysone A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Axinysone A is a sesquiterpenoid compound with the molecular formula C15H22O2. It is characterized by its unique structure, which includes a gem-dimethylcyclopropane unit. This compound has been isolated from various marine organisms, including sponges and corals, and has shown potential biological activities such as antimicrobial and cytotoxic effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of axinysone A involves several steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a precursor molecule to form the cyclopropane ring, followed by functional group modifications to introduce the hydroxyl and ketone groups. The reaction conditions typically involve the use of strong acids or bases, as well as specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound is still in the research and development phase, with efforts focused on optimizing the yield and purity of the compound. Current methods involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with adjustments to accommodate larger volumes and improve efficiency.
化学反应分析
Types of Reactions
Axinysone A undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted cyclopropane compounds.
科学研究应用
Chemistry: Used as a model compound for studying cyclopropane-containing sesquiterpenoids.
Biology: Investigated for its antimicrobial and cytotoxic properties, making it a potential candidate for developing new antibiotics and anticancer agents.
Medicine: Explored for its potential therapeutic effects in treating infections and cancer.
作用机制
The mechanism of action of axinysone A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cellular proteins and enzymes, disrupting their normal function. This can lead to cell death in microbial and cancer cells, making it a promising compound for therapeutic applications.
相似化合物的比较
Axinysone A is unique among sesquiterpenoids due to its gem-dimethylcyclopropane unit. Similar compounds include:
- Nambinone A
- Ent-aristolone
- Thapsuine A
This compound stands out due to its potent antimicrobial and cytotoxic effects, making it a valuable compound for further research and development .
属性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33 g/mol |
IUPAC 名称 |
(1aS,4S,7S,7aS,7bR)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one |
InChI |
InChI=1S/C15H22O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,10,12-13,16H,5-6H2,1-4H3/t8-,10-,12-,13+,15+/m0/s1 |
InChI 键 |
KDPNSOLPHGZUAY-NQRSEGCXSA-N |
手性 SMILES |
C[C@H]1CC[C@@H](C2=CC(=O)[C@H]3[C@@H]([C@]12C)C3(C)C)O |
规范 SMILES |
CC1CCC(C2=CC(=O)C3C(C12C)C3(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


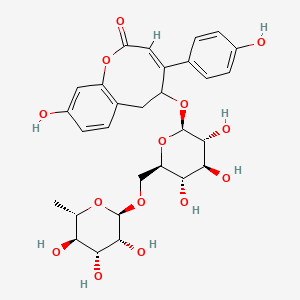

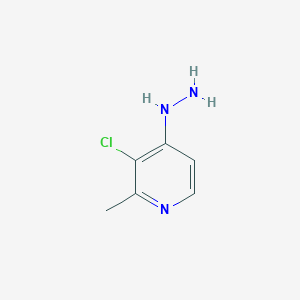
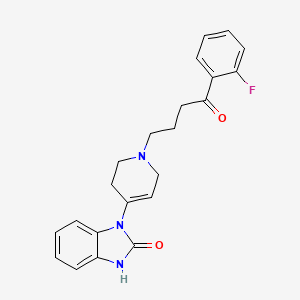
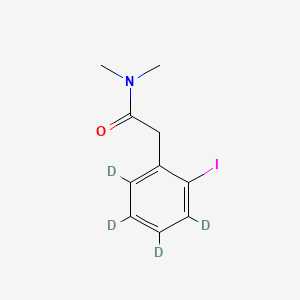
![(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one](/img/structure/B13446918.png)
